Cas no 15967-72-3 ((2s)-propane-1,2-diamine)

(2s)-propane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- (2s)-propane-1,2-diamine
- (R)-(-)-1,2-diaminopropane
- InChI=1/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H
- AC1LD4RA
- AG-E-09067
- CTK0E6856
- (2R)-1,2-diaminopropane
- AKOS006238614
- (R)-(+)-1,2-diaminopropane
- 1,2-Propanediamine, (S)-
- (R)-H2NCH(Me)CH2NH2
- (R)-1,2-propylenediamine
- (R)-(-)-1,2-diaminopropane; InChI=1/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H; AC1LD4RA; AG-E-09067; CTK0E6856; (2R)-1,2-diaminopropane; AKOS006238614; (R)-(+)-1,2-diaminopropane; 1,2-Propanediamine, (S)-; (R)-H2NCH(Me)CH2NH2; (R)-1,2-propylenediamine;
- AOHJOMMDDJHIJH-VKHMYHEASA-N
- (s)-1,2-diaminopropane
- XKA2GYE3ZN
- (s)-1,2-propanedia-mine
- 1,2-Propanediamine, (2S)-
- (s)-propane-1,2-diamine
- (S)-(-)-1,2-Diaminopropane
- (S)-1,2-PROPANEDIAMINE
- CS-0183882
- EN300-96086
- F8889-8721
- 1,2-Propanediamine, (2S)- (9CI)
- 15967-72-3
- 1,2-Diaminopropane, (S)-
- DTXSID80349005
-
- MDL: MFCD00067104
- Inchi: InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/t3-/m0/s1
- InChI Key: AOHJOMMDDJHIJH-VKHMYHEASA-N
- SMILES: CC(CN)N
Computed Properties
- Exact Mass: 74.0845
- Monoisotopic Mass: 74.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 20.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 52Ų
Experimental Properties
- PSA: 52.04
(2s)-propane-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-96086-0.05g |
(2S)-propane-1,2-diamine |
15967-72-3 | 95.0% | 0.05g |
$19.0 | 2025-02-21 | |
Enamine | EN300-96086-1.0g |
(2S)-propane-1,2-diamine |
15967-72-3 | 95.0% | 1.0g |
$26.0 | 2025-02-21 | |
Enamine | EN300-96086-50.0g |
(2S)-propane-1,2-diamine |
15967-72-3 | 95.0% | 50.0g |
$208.0 | 2025-02-21 | |
Enamine | EN300-96086-10g |
(2S)-propane-1,2-diamine |
15967-72-3 | 10g |
$50.0 | 2023-09-01 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1755-25g |
(2S)-propane-1,2-diamine |
15967-72-3 | 96% | 25g |
¥22104.68 | 2025-01-21 | |
Enamine | EN300-96086-5.0g |
(2S)-propane-1,2-diamine |
15967-72-3 | 95.0% | 5.0g |
$29.0 | 2025-02-21 | |
eNovation Chemicals LLC | D967901-1g |
(2S)-propane-1,2-diamine |
15967-72-3 | 95% | 1g |
$195 | 2024-07-28 | |
Enamine | EN300-96086-0.25g |
(2S)-propane-1,2-diamine |
15967-72-3 | 95.0% | 0.25g |
$19.0 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1755-1g |
(2S)-propane-1,2-diamine |
15967-72-3 | 96% | 1g |
1339.91CNY | 2021-05-07 | |
Enamine | EN300-96086-25.0g |
(2S)-propane-1,2-diamine |
15967-72-3 | 95.0% | 25.0g |
$117.0 | 2025-02-21 |
(2s)-propane-1,2-diamine Related Literature
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1. Novel platinum(ii)-based anticancer complexes and molecular hosts as their drug delivery vehiclesNial J. Wheate,Robin I. Taleb,Anwen M. Krause-Heuer,Rebekah L. Cook,Shaoyu Wang,Vincent J. Higgins,Janice R. Aldrich-Wright Dalton Trans. 2007 5055
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2. Anomalous facile carbon–nitrogen bond cleavage in novel diastereoisomers of the ethylenediaminetetra-3-propionatochromate(III) ionSumio Kaizaki,Mariko Hayashi J. Chem. Soc. Chem. Commun. 1988 613
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Kenji Omata,Mika Fujioka,Kuninobu Kabuto,Yoichi Sasaki Chem. Commun. 2008 4903
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Evangelos Pilichos,Mercè Font-Bardia,Joan Cano,Albert Escuer,Júlia Mayans Dalton Trans. 2022 51 8986
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5. Contents pages
Additional information on (2s)-propane-1,2-diamine
Introduction to (2S)-Propane-1,2-Diamine and Its CAS No. 15967-72-3
(2S)-Propane-1,2-diamine, identified by its Chemical Abstracts Service (CAS) number 15967-72-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This diamine derivative has garnered considerable attention due to its versatile applications in drug synthesis, enzyme inhibition, and as a building block for more complex molecular structures. The stereochemical configuration at the second carbon atom, specifically the (2S) arrangement, plays a crucial role in determining its biological activity and interaction with target proteins.
The molecular structure of (2S)-propane-1,2-diamine consists of a propane backbone with two amino groups attached to the first and second carbon atoms. This configuration imparts unique chemical properties that make it valuable in various synthetic pathways. The presence of the (2S) configuration suggests a high degree of specificity in its interactions with biological molecules, which is a critical factor in pharmaceutical design.
In recent years, research has highlighted the importance of stereoisomers in drug development. The (2S) configuration of (2S)-propane-1,2-diamine has been found to enhance its binding affinity and selectivity towards certain enzymes and receptors. This has led to its incorporation in the synthesis of novel therapeutic agents targeting various diseases, including neurological disorders and inflammatory conditions. The compound's ability to act as a chiral auxiliary in asymmetric synthesis has also been explored, further expanding its utility in medicinal chemistry.
One of the most compelling applications of (2S)-propane-1,2-diamine is in the development of enzyme inhibitors. Enzymes are central to many biological processes, and inhibiting their activity can lead to therapeutic benefits. Studies have demonstrated that (2S)-propane-1,2-diamine can selectively inhibit certain enzymes by binding to their active sites. This selective inhibition is crucial for minimizing side effects and improving the efficacy of drugs. For instance, research has shown that derivatives of this compound exhibit inhibitory effects on enzymes involved in metabolic pathways relevant to diabetes and obesity.
The pharmaceutical industry has also leveraged (2S)-propane-1,2-diamine in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. These peptidomimetics are being developed as potential treatments for cancer, infectious diseases, and autoimmune disorders. The diamine group in (2S)-propane-1,2-diamine provides a scaffold for linking other functional groups, allowing for the creation of complex molecules with tailored properties.
Advances in computational chemistry have further enhanced the understanding of how (2S)-propane-1,2-diamine interacts with biological targets. Molecular modeling techniques have been used to predict binding affinities and optimize drug candidates incorporating this compound. These computational approaches have significantly reduced the time and cost associated with drug discovery, enabling faster development of new therapies.
The synthesis of (2S)-propane-1,2-diamine has also seen notable advancements. Traditional synthetic routes often involve complex multi-step processes that can be inefficient and costly. However, recent innovations have led to more streamlined synthetic methods that improve yield and purity. These advancements have made it easier for researchers to obtain high-quality (2S)-propane-1,2-diamine for their studies.
In addition to its pharmaceutical applications, (2S)-propane-1,2-diamine has found use in materials science and industrial chemistry. Its unique structural properties make it a valuable component in polymer synthesis and as a catalyst in various chemical reactions. The ability to fine-tune its reactivity through stereochemical control has opened up new possibilities for developing advanced materials with specific functionalities.
The environmental impact of using (2S)-propane-1,2-diamine has also been considered in recent research. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. These green chemistry approaches align with broader efforts to make pharmaceutical production more environmentally friendly while maintaining high standards of quality and efficacy.
Future research directions for (2S)-propane-1,2-diamine include exploring its potential in gene therapy and nanomedicine. The compound's ability to cross cell membranes suggests it could be used as a delivery vehicle for therapeutic agents or as a component in nanocarriers designed for targeted drug delivery. Such applications could revolutionize how treatments are administered, particularly for diseases that are currently difficult to treat effectively.
In conclusion, (2S)-propane-1,2-diamine is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique stereochemical properties make it invaluable in pharmaceutical development, while its versatility extends into materials science and industrial applications. As research continues to uncover new uses for this compound, its importance is likely to grow even further.
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